molecular formula C10H20ClN3OS B1678041 盐酸普拉克索单水合物 CAS No. 191217-81-9

盐酸普拉克索单水合物

货号: B1678041
CAS 编号: 191217-81-9
分子量: 265.80 g/mol
InChI 键: ZTZQAWQFTIVKMU-KLXURFKVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pramipexole dihydrochloride monohydrate is a non-ergot dopamine agonist . It is primarily used to treat symptoms of Parkinson’s disease and Restless Legs Syndrome (RLS) . It works on the nervous system to help treat these symptoms .


Synthesis Analysis

A drug-excipient interaction impurity associated with the degradation process of pramipexole was isolated during the stability study of pramipexole extended-release tablets . The structure of the impurity was identified and fully characterized using high resolution mass spectrometry, IR, and NMR techniques .


Molecular Structure Analysis

Pramipexole dihydrochloride monohydrate is a potent dopamine receptor agonist. It is active at D2S (K i = 3.9 nM), D2L (K i = 2.2 nM), D3 (K i = 0.5 nM), and D4 (K i = 5.1 nM) receptors .


Physical and Chemical Properties Analysis

Pramipexole dihydrochloride monohydrate is a white, tasteless, and crystalline powder . It is a chiral compound with one chiral center .

作用机制

Target of Action

Pramipexole dihydrochloride monohydrate is a non-ergot dopamine agonist . It has high relative in vitro specificity and full intrinsic activity at the D2 subfamily of dopamine receptors . It has also been shown to bind to D3 and D4 receptors . These receptors are primarily found in the striatum and substantia nigra regions of the brain .

Mode of Action

Pramipexole’s mode of action is primarily through its interaction with dopamine receptors in the brain. By binding to these receptors, it is thought that pramipexole can stimulate dopamine activity on the nerves of the striatum and substantia nigra . This stimulation of dopamine receptors contributes to its therapeutic effects.

Biochemical Pathways

By acting as a dopamine agonist, pramipexole may help to restore the balance of dopamine in the brain, thereby alleviating symptoms of conditions like Parkinson’s disease and Restless Legs Syndrome (RLS) .

Pharmacokinetics

Pramipexole exhibits rapid absorption with a bioavailability of over 90% . The distribution volume is approximately 500 L . Metabolism of pramipexole is negligible, with less than 10% of the drug being metabolized . The primary route of elimination is through the urine, with 90% of a pramipexole dose found in the urine, almost entirely as unchanged drug . The elimination half-life is about 8.5-12 hours .

Result of Action

The result of pramipexole’s action is the alleviation of symptoms associated with conditions like Parkinson’s disease and RLS. In Parkinson’s disease, it can help to reduce symptoms such as tremor, rigidity, and bradykinesia (slow movement) . In RLS, pramipexole can help to reduce the unpleasant sensations in the lower extremities and the uncontrollable urge to move the legs .

Action Environment

The action of pramipexole can be influenced by various environmental factors. For instance, renal function impairment can significantly reduce the clearance of pramipexole, leading to higher concentrations of the drug in the body . Age can also influence the pharmacokinetics of pramipexole, with elderly patients showing a longer half-life and decreased clearance . Gender differences have also been observed, with clearance being approximately 30% lower in women .

安全和危害

Pramipexole dihydrochloride monohydrate should be handled with care. Avoid dust formation and contact with skin, eyes, or clothing . Do not eat, drink, or smoke when using this product . Use personal protective equipment as required .

生化分析

Biochemical Properties

Pramipexole dihydrochloride monohydrate acts as an agonist for the D2, D3, and D4 dopamine receptors . By binding to these receptors, it stimulates the underfunctioning dopamine receptors in the striatum, thereby restoring the dopamine signals needed for proper functioning of the basal ganglia . It also increases growth hormone indirectly through its inhibition of somatostatin .

Cellular Effects

Pramipexole dihydrochloride monohydrate has been shown to have various effects on cells. It can improve the ability to move and decrease shakiness (tremor), stiffness, slowed movement, and unsteadiness . It may also decrease the number of episodes of not being able to move (“on-off syndrome”) . In addition, it can decrease symptoms of Restless Legs Syndrome (RLS), which usually occur at night along with uncomfortable/unpleasant feelings in the legs .

Molecular Mechanism

Temporal Effects in Laboratory Settings

It is known that some people taking pramipexole have fallen asleep during normal daytime activities such as working, talking, eating, or driving . It may cause serious side effects such as extreme drowsiness, falling asleep suddenly, even after feeling alert .

Dosage Effects in Animal Models

The effects of Pramipexole dihydrochloride monohydrate vary with different dosages in animal models. In mice, pramipexole was administered in the diet, at doses of 0.3, 2 and 10 mg/kg/day . The highest dose corresponded to 11 times the highest recommended clinical dose on an mg/m2 basis . No significant increases in tumours occurred .

Metabolic Pathways

Pramipexole dihydrochloride monohydrate is involved in the dopamine metabolic pathway . By acting as an agonist for the D2, D3, and D4 dopamine receptors, it may directly stimulate the underfunctioning dopamine receptors in the striatum, thereby restoring the dopamine signals needed for proper functioning of the basal ganglia .

Transport and Distribution

Pramipexole dihydrochloride monohydrate is extensively distributed, having a volume of distribution of about 500 L . It is about 15% bound to plasma proteins . Pramipexole distributes into red blood cells as indicated by an erythrocyte-to-plasma ratio of approximately 2 .

Subcellular Localization

It is known that it binds to D2, D3, and D4 dopamine receptors, which are located in the striatum and the substantia nigra . This suggests that pramipexole may localize to these areas within the cell.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Pramipexole dihydrochloride monohydrate involves the reaction of 6,7-dihydro-1H-benzimidazole-4(5H)-one with 4-amino-5-chloro-2,3-dihydrobenzothiophene in the presence of a reducing agent followed by the reaction of the resulting intermediate with hydrochloric acid and water to form the dihydrochloride monohydrate salt.", "Starting Materials": [ "6,7-dihydro-1H-benzimidazole-4(5H)-one", "4-amino-5-chloro-2,3-dihydrobenzothiophene", "Reducing agent", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: 6,7-dihydro-1H-benzimidazole-4(5H)-one is reacted with 4-amino-5-chloro-2,3-dihydrobenzothiophene in the presence of a reducing agent to form an intermediate.", "Step 2: The intermediate is then reacted with hydrochloric acid and water to form Pramipexole dihydrochloride monohydrate." ] }

CAS 编号

191217-81-9

分子式

C10H20ClN3OS

分子量

265.80 g/mol

IUPAC 名称

(6S)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;hydrate;hydrochloride

InChI

InChI=1S/C10H17N3S.ClH.H2O/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);1H;1H2/t7-;;/m0../s1

InChI 键

ZTZQAWQFTIVKMU-KLXURFKVSA-N

手性 SMILES

CCCN[C@H]1CCC2=C(C1)SC(=N2)N.O.Cl

SMILES

CCCNC1CCC2=C(C1)SC(=N2)N.O.Cl.Cl

规范 SMILES

CCCNC1CCC2=C(C1)SC(=N2)N.O.Cl

外观

Solid powder

191217-81-9

Pictograms

Irritant

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

2 Amino 6 propylaminotetrahydrobenzothiazole
2-amino-4,5,6,7-tetrahydro-6-propylaminobenzothiazole
2-amino-6-propylaminotetrahydrobenzothiazole
4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine
6,7-tetrahydro-N6-propyl-2,6-benzothiazolediamine dihydrochloride monohydrate
dexpramipexole
KNS 760704
KNS-760704
KNS760704
Mirapex
pramipexol
pramipexol dihydrobromide, (+-)-isomer
pramipexol dihydrochloride, (S)-isomer
pramipexol, (+-)-isomer
pramipexol, (R)-isomer
pramipexole
Pramipexole Dihydrochloride
Pramipexole Dihydrochloride Anhydrous
Pramipexole Hydrochloride Monohydrate
Sifrol
SND 919
SND 919CL2x
SND-919
SND-919CL2x
SND919CL2x

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pramipexole dihydrochloride monohydrate
Reactant of Route 2
Reactant of Route 2
Pramipexole dihydrochloride monohydrate
Reactant of Route 3
Reactant of Route 3
Pramipexole dihydrochloride monohydrate
Reactant of Route 4
Reactant of Route 4
Pramipexole dihydrochloride monohydrate
Reactant of Route 5
Reactant of Route 5
Pramipexole dihydrochloride monohydrate
Reactant of Route 6
Reactant of Route 6
Pramipexole dihydrochloride monohydrate
Customer
Q & A

A: Pramipexole dihydrochloride monohydrate acts as a dopamine D2 receptor agonist. [, , , ] This means it binds to and activates these receptors, mimicking the effects of dopamine, a neurotransmitter crucial for motor control. [, , , ] This activation helps alleviate the motor symptoms associated with Parkinson's disease, which arise from dopamine deficiency. [, , , ]

A: Pramipexole dihydrochloride monohydrate is chemically designated as (S)-2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole dihydrochloride monohydrate. [, ] Its molecular formula is C10H17N3S · 2HCl · H2O, and its molecular weight is 296.24 g/mol. [, ] Spectroscopic data, including NMR and IR, have been used to characterize the compound and its impurities. []

A: Research has explored the influence of various pharmaceutical excipients on the stability of Pramipexole dihydrochloride monohydrate in tablet formulations. [, ] This is crucial for ensuring the drug product's quality and efficacy over its shelf life. [, ]

ANone: Several analytical methods have been developed and validated for the quantification of Pramipexole dihydrochloride monohydrate. These include:

    A: The dissolution rate of Pramipexole dihydrochloride monohydrate is a critical factor influencing its absorption and bioavailability. [] Different salts of Pramipexole dihydrochloride monohydrate exhibit varying dissolution profiles, impacting their in vivo performance. [] Studies have investigated the drug release kinetics of different salts in various formulations, such as immediate-release and sustained-release tablets. [, ]

    A: To overcome limitations associated with conventional dosage forms, such as frequent dosing and fluctuations in plasma drug levels, researchers have investigated controlled-release formulations of Pramipexole dihydrochloride monohydrate. [, , , , ] These formulations aim to achieve sustained drug release, maintaining therapeutic drug levels for extended periods and potentially improving patient compliance. [, , , , ] Various polymeric matrices and coating techniques have been employed to modulate the drug release profile. [, , , , ] Orally disintegrating tablets (ODT) have also been explored for pediatric use, offering advantages in terms of administration convenience. [, ]

    A: The synthesis of Pramipexole dihydrochloride monohydrate requires careful control to ensure high yield and purity. [] Researchers have focused on developing efficient and scalable synthetic routes. [] One challenge is the potential formation of impurities during the synthesis process. [] These impurities have been identified and characterized using techniques like LC-MS and NMR. [] Understanding the formation and control of these impurities is crucial for ensuring the safety and efficacy of the final drug product. []

    A: The efficacy of Pramipexole dihydrochloride monohydrate has been evaluated in various preclinical models, including cell-based assays and animal models of Parkinson's disease. [] These studies help to elucidate the drug's mechanism of action, assess its potential therapeutic benefits, and identify potential safety concerns before moving to clinical trials in humans. []

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。